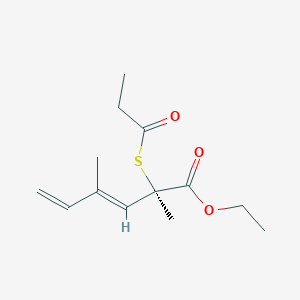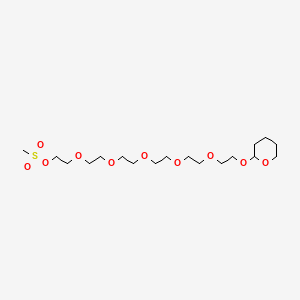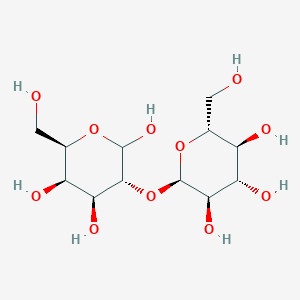
(R,E)-Ethyl 2,4-dimethyl-2-(propionylthio)hexa-3,5-dienoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R,3E)-2,4-Dimethyl-2-[(1-oxopropyl)thio]-3,5-hexadienoic Acid Ethyl Ester: is an organic compound with a complex structure that includes multiple functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (2R,3E)-2,4-Dimethyl-2-[(1-oxopropyl)thio]-3,5-hexadienoic Acid Ethyl Ester typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Thioester: The initial step involves the reaction of a suitable thiol with an acyl chloride to form the thioester.
Aldol Condensation: The thioester is then subjected to aldol condensation with an appropriate aldehyde to form the hexadienoic acid derivative.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol under acidic conditions to yield the ethyl ester.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the ester group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Amides, ethers.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Studied for its reactivity and potential as a building block in organic synthesis.
Biology:
- Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine:
- Potential applications in drug development due to its unique structure and reactivity.
Industry:
- Used in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of (2R,3E)-2,4-Dimethyl-2-[(1-oxopropyl)thio]-3,5-hexadienoic Acid Ethyl Ester involves its interaction with various molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with target molecules, leading to changes in their structure and function. The pathways involved may include enzyme inhibition or activation, modulation of signaling pathways, and interaction with cellular membranes.
Vergleich Mit ähnlichen Verbindungen
(2R,3E)-2,4-Dimethyl-2-[(1-oxopropyl)thio]-3,5-hexadienoic Acid Methyl Ester: Similar structure but with a methyl ester group instead of an ethyl ester.
(2R,3E)-2,4-Dimethyl-2-[(1-oxopropyl)thio]-3,5-hexadienoic Acid Propyl Ester: Similar structure but with a propyl ester group.
Uniqueness:
- The ethyl ester group in (2R,3E)-2,4-Dimethyl-2-[(1-oxopropyl)thio]-3,5-hexadienoic Acid Ethyl Ester provides specific reactivity and solubility properties that differentiate it from its methyl and propyl counterparts.
- The presence of multiple functional groups allows for diverse chemical reactions and applications.
Eigenschaften
Molekularformel |
C13H20O3S |
|---|---|
Molekulargewicht |
256.36 g/mol |
IUPAC-Name |
ethyl (2R,3E)-2,4-dimethyl-2-propanoylsulfanylhexa-3,5-dienoate |
InChI |
InChI=1S/C13H20O3S/c1-6-10(4)9-13(5,12(15)16-8-3)17-11(14)7-2/h6,9H,1,7-8H2,2-5H3/b10-9+/t13-/m1/s1 |
InChI-Schlüssel |
BYKKTANHOVEOAG-WTNCMQEWSA-N |
Isomerische SMILES |
CCC(=O)S[C@](C)(/C=C(\C)/C=C)C(=O)OCC |
Kanonische SMILES |
CCC(=O)SC(C)(C=C(C)C=C)C(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(6S,8S,9R,10S,11S,13S,14S,16R,17S)-6,9-difluoro-11-hydroxy-10,13,16-trimethyl-17-(2-methylpropanoyloxy)-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-17-carbothioic S-acid](/img/structure/B11826742.png)

![Benzaldehyde, 4-[(1E)-1-[[[4-cyclohexyl-3-(trifluoromethyl)phenyl]methoxy]imino]ethyl]-2-ethyl-](/img/structure/B11826755.png)

![4-[4-(cyclopropylmethyl)piperazin-1-yl]cyclohexan-1-amine;4-methylbenzenesulfonic acid](/img/structure/B11826778.png)
![2H-triazolo[4,5-d]pyrimidine-5,7-diamine;sulfate](/img/structure/B11826787.png)


![1-(3-bromo-1-(tetrahydro-2H-pyran-4-yl)-6,7-dihydro-1H-pyrazolo[4,3-c]pyridin-5(4H)-yl)ethanone](/img/structure/B11826808.png)


![N-[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]-3-[2-[2-[2-[2-[2-[(2E,4E)-5-[1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindol-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]propanamide;chloride](/img/structure/B11826829.png)

![(3S,8R,9S,10R,13S,14S)-10,13-dimethyl-3-((tetrahydro-2H-pyran-2-yl)oxy)-2,3,4,7,8,9,10,11,12,13,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl trifluoromethanesulfonate](/img/structure/B11826837.png)
